LogP Differentiation: 1-Chloro-3-propoxybenzene Versus 1-Chloro-4-propoxybenzene (Para Isomer)
The meta-substituted 1-Chloro-3-propoxybenzene exhibits a calculated LogP value of 3.13, which differs from the para-isomer 1-Chloro-4-propoxybenzene (CAS 33382-58-0) with a calculated LogP of 3.1288 [1]. Although numerically close, the meta versus para substitution pattern influences the compound's electronic distribution and interaction with biological membranes and chromatographic stationary phases. This subtle but measurable difference can affect retention times in reversed-phase HPLC method development and partitioning behavior in biphasic reaction systems .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.13 (Leyan calculation) |
| Comparator Or Baseline | 1-Chloro-4-propoxybenzene: LogP = 3.1288 |
| Quantified Difference | ΔLogP ≈ 0.0012 (absolute difference) |
| Conditions | Computational prediction; experimental LogP data not available in public literature |
Why This Matters
Meta-substituted chloropropoxybenzenes present different chromatographic retention behavior than para-isomers, which is relevant for analytical method development and purification protocols in synthetic chemistry workflows.
- [1] Chemsrc. 1-Chloro-4-propoxybenzene (CAS 33382-58-0) calculated LogP = 3.1288. 2017. View Source
